Trimethylacetaldehyde
Description
Significance of Trimethylacetaldehyde as a Prototypical Sterically Hindered Aldehyde in Organic Synthesis Research
This compound, also known as pivalaldehyde, is a key organic compound with the chemical formula (CH₃)₃CCHO. vulcanchem.comvwr.com It is classified as an aldehyde, a class of organic compounds containing a formyl group (R-CHO). wikipedia.org What makes this compound particularly significant in the field of organic synthesis is its structure. It features a bulky tert-butyl group attached to the carbonyl carbon, which imparts considerable steric hindrance. vaia.comochem.com This steric bulk significantly influences its reactivity compared to less hindered aldehydes. ochem.comlibretexts.org
In organic synthesis, this compound serves as a crucial building block and intermediate for producing a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. vulcanchem.comfrontiersin.orgnumberanalytics.com Its unique structure makes it a valuable tool for chemists to achieve stereoselective synthesis, where one stereoisomer is preferentially formed over others. vulcanchem.comnumberanalytics.com The bulky tert-butyl group can direct the approach of incoming reagents, leading to a high degree of control over the three-dimensional arrangement of atoms in the product molecule. numberanalytics.comnumberanalytics.com
Furthermore, this compound is frequently employed as a model substrate in research to investigate the influence of steric effects on reaction mechanisms. numberanalytics.comnumberanalytics.comwisdomlib.org By comparing its reactivity with that of less sterically hindered aldehydes, chemists can gain fundamental insights into how the spatial arrangement of atoms affects the rates and outcomes of chemical reactions. ochem.comnumberanalytics.com This understanding is critical for designing new synthetic strategies and for predicting the behavior of other complex molecules.
The compound's utility is demonstrated in a range of important organic reactions. For instance, it is commonly used in aldol (B89426) condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. vulcanchem.comsigmaaldrich.comnih.gov Due to the absence of α-hydrogens, this compound cannot undergo self-condensation in the same way as aldehydes like acetaldehyde (B116499). diva-portal.orgresearchgate.netsiue.edu This property makes it a valuable partner in crossed aldol reactions, where it can react with another enolizable aldehyde or ketone without the complication of self-condensation. siue.edu
It also participates in the Cannizzaro reaction, a characteristic reaction of aldehydes lacking α-hydrogens when treated with a strong base. numberanalytics.comchemistnotes.comwikipedia.org This reaction results in the disproportionation of the aldehyde into an alcohol and a carboxylic acid. wikipedia.orgbyjus.com The study of the Cannizzaro reaction with this compound has provided valuable insights into the mechanism of hydride transfer reactions. wikipedia.orgpsu.edu
Additionally, this compound is a substrate in other significant transformations such as the Wittig reaction for alkene synthesis, Grignard reactions for alcohol formation, and ene reactions. wikipedia.orgvaia.combeilstein-journals.orgnih.gov Its behavior in these reactions, often influenced by its steric bulk, provides a deeper understanding of the underlying principles of organic reactivity.
Historical Context of this compound's Role in Mechanistic Organic Chemistry Investigations
The study of organic compounds and their reactions has a rich history, with the concept of "vitalism"—the idea that organic compounds could only be produced by living organisms—being challenged in the 19th century. siue.edunih.gov The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is a landmark event that marked the beginning of modern organic chemistry. nih.govwikipedia.org Within this historical framework, the investigation of reaction mechanisms became a central theme.
The concept of steric effects, which are crucial to understanding the reactivity of this compound, has been a topic of study for over a century, with the term "steric hindrance" first introduced by Viktor Meyer in 1894. numberanalytics.comnumberanalytics.com this compound, with its prominent tert-butyl group, serves as a classic example to illustrate the principles of steric hindrance and its impact on reaction pathways. numberanalytics.comwisdomlib.org
Early investigations involving this compound date back to at least the mid-20th century. For example, a 1963 study detailed the preparation of this compound and its reaction with alkaline iodine, comparing its behavior to other branched-chain aldehydes. rsc.org This type of research was fundamental in establishing the reactivity patterns of sterically hindered aldehydes.
One of the most significant historical roles of this compound in mechanistic organic chemistry is its use in studying the Cannizzaro reaction. Discovered by Stanislao Cannizzaro in 1853, this reaction involves the base-induced disproportionation of a non-enolizable aldehyde. wikipedia.org this compound, lacking α-hydrogens, is a prime substrate for this reaction. chemistnotes.comrsc.org Mechanistic studies of the Cannizzaro reaction, including kinetic analyses and isotopic labeling experiments, have utilized this compound to elucidate the details of the hydride transfer step, a key feature of this transformation. wikipedia.orgpsu.edu The clear outcomes of its reactions, often simplified by the absence of side reactions like self-condensation, made it an ideal model compound. diva-portal.orgresearchgate.net
The development of stereoselective reactions, a cornerstone of modern organic synthesis, also has historical roots in the study of sterically hindered molecules like this compound. numberanalytics.com The ability to control the three-dimensional arrangement of atoms during a reaction is paramount, and the bulky nature of this compound provided an excellent platform for developing and testing new stereoselective methods. numberanalytics.comnumberanalytics.com Early work in this area laid the foundation for the sophisticated asymmetric synthesis techniques used today. numberanalytics.com
In essence, this compound has served as a valuable probe for organic chemists. Its predictable yet distinct reactivity, governed by its steric profile, has allowed for the systematic investigation of fundamental principles that are now integral to the field of organic chemistry.
Scope and Research Objectives for Advanced Studies of this compound
Advanced studies involving this compound continue to be an active area of research, driven by the desire to develop more efficient, selective, and sustainable chemical transformations. The overarching goals of this research can be categorized into several key areas.
A primary objective is the development of novel catalytic systems . mdpi.commdpi.com Researchers are exploring new catalysts, including those based on transition metals, organocatalysts, and even bio-inspired catalysts, to promote reactions involving this compound with higher efficiency and selectivity. nih.govmdpi.commdpi.com A significant focus is on creating catalysts that can operate under milder reaction conditions, reduce waste, and be recycled and reused, aligning with the principles of green chemistry. mdpi.com The development of multifunctional catalysts that can perform several reaction steps in a single pot is another exciting frontier. mdpi.com
Another major research direction is the advancement of stereoselective synthesis . numberanalytics.comnumberanalytics.com While this compound is already a tool for stereocontrol, the quest for perfect enantioselectivity (the formation of only one of a pair of mirror-image molecules) remains a significant challenge. numberanalytics.commdpi.com Advanced studies aim to design and synthesize new chiral catalysts and reagents that can achieve even higher levels of stereocontrol in reactions involving sterically hindered aldehydes. numberanalytics.commdpi.com This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. numberanalytics.com
Elucidation of complex reaction mechanisms is a continuous objective. frontiersin.orgrsc.orgkallipos.gr While the general pathways of many reactions involving this compound are known, a deeper, quantitative understanding of the transition states and intermediates is often lacking. frontiersin.orgpsu.edu Computational chemistry, including density functional theory (DFT) and other high-level ab initio methods, plays a crucial role in this area. frontiersin.orgresearchgate.net These studies allow researchers to model reaction pathways, calculate energy barriers, and gain insights into the subtle electronic and steric factors that govern reactivity. frontiersin.orgrsc.org This knowledge is invaluable for optimizing existing reactions and predicting the outcomes of new ones.
Furthermore, there is a growing interest in exploring the reactivity of this compound in novel chemical transformations . vulcanchem.comresearchgate.net This includes its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, and in cascade reactions, where a series of transformations occur sequentially in one pot. nih.gov These approaches offer significant advantages in terms of efficiency and atom economy.
Finally, interdisciplinary approaches are becoming increasingly important. mdpi.com This includes the integration of catalysis with materials science to develop new catalyst supports, and the combination of synthetic chemistry with biology to create bio-hybrid catalytic systems. nih.govmdpi.com The study of this compound in the gas phase using techniques like Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry is also providing fundamental data on its intrinsic properties, which can inform our understanding of its behavior in solution. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanal | |
|---|---|---|
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InChI |
InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3 | |
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InChI Key |
FJJYHTVHBVXEEQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)(C)C=O | |
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Molecular Formula |
C5H10O | |
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DSSTOX Substance ID |
DTXSID2060888 | |
| Record name | Propanal, 2,2-dimethyl- | |
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Molecular Weight |
86.13 g/mol | |
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Physical Description |
Colorless liquid; [Merck Index] mp = 6 deg C; [Alfa Aesar MSDS] | |
| Record name | Pivalaldehyde | |
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Vapor Pressure |
71.2 [mmHg] | |
| Record name | Pivalaldehyde | |
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CAS No. |
630-19-3 | |
| Record name | Pivalaldehyde | |
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| Record name | Pivaldehyde | |
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| Record name | Trimethylacetaldehyde | |
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| Record name | Propanal, 2,2-dimethyl- | |
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| Record name | Pivalaldehyde | |
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| Record name | PIVALDEHYDE | |
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Synthetic Methodologies for Trimethylacetaldehyde and Its Derivatives
Advanced Strategies in the Total Synthesis of Trimethylacetaldehyde
The synthesis of this compound can be achieved through various methods, including the oxidation of 2,2-dimethylpropanol using oxidizing agents or the hydroformylation of isobutylene. smolecule.com One common laboratory-scale synthesis involves the oxidation of pivalic acid. smolecule.com Another established method is the Bouveault reaction, starting from 1-bromoadamantane (B121549) and anhydrous N,N'-dimethylformamide. researchgate.net
In a different approach, N,O-acetals can be synthesized from N-acyl phthalimides and this compound. For instance, the reaction of N-acyl phthalimide (B116566) with this compound can yield the corresponding N,O-acetal in good yields. nsf.gov Furthermore, this compound has been utilized in the synthesis of 1,2,4-triazoles, where N-tosylhydrazones derived from this compound react to form the desired products in moderate yields. acs.org
Enantioselective Synthesis of Chiral Derivatives of this compound
The creation of chiral molecules with specific three-dimensional arrangements is crucial in fields like pharmaceuticals. This compound's structure allows for its use in stereoselective reactions to produce such molecules. smolecule.com
Asymmetric Catalysis in this compound Functionalization
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the efficient production of single-enantiomer compounds. smolecule.comscu.edu.cn This is particularly important for α-branched aldehydes like this compound, which present challenges due to their reactivity and the potential for multiple stereoisomeric products. mdpi.comnih.gov
Recent advancements have focused on the catalytic asymmetric α-functionalization of such aldehydes. mdpi.comnih.gov These methods involve both organocatalytic and metal-catalyzed approaches, as well as dual catalysis strategies, to form new carbon-carbon and carbon-heteroatom bonds at the α-position of the aldehyde. mdpi.comnih.gov The development of chiral N,N'-dioxide ligands and spirocyclic ligands has been instrumental in achieving stereochemical control in these functionalization reactions. scu.edu.cn The combination of chiral aldehyde catalysis with a nickel complex, for example, has enabled the asymmetric α-propargylation of amino acid esters with excellent enantioselectivities. nih.gov
Organocatalytic Approaches for Stereocontrol with this compound Substrates
Organocatalysis, the use of small organic molecules as catalysts, has become a significant tool in asymmetric synthesis. nih.govdiva-portal.orgscienceopen.com This approach often offers milder reaction conditions and avoids the use of toxic transition metals, aligning with the principles of green chemistry. diva-portal.org
For this compound, organocatalysis provides a pathway for stereocontrolled reactions. For example, in the Ugi multicomponent reaction, the use of a chiral amine component like (S)-p-methoxiphenylethylamine with this compound can induce stereoselectivity, with the diastereomeric ratio of the product being influenced by the solvent. science.org.ge In aldol (B89426) reactions, the stereoselectivity can be controlled by the choice of catalyst and reaction conditions. For instance, the aldol reactions of silyl (B83357) enol ethers of β-siloxy methyl ketones with this compound, catalyzed by Tf2NH, can produce anti-products with high selectivity. nih.gov
Organocatalytic methods have also been developed for the synthesis of complex heterocyclic structures. For example, an organocatalytic (3 + 2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines proceeds selectively at the remote double bond to yield pyrrolidine (B122466) derivatives with high enantio- and diastereoselectivity. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.comrroij.com Key principles include waste prevention, atom economy, use of less hazardous chemicals, and designing for energy efficiency. yale.edusigmaaldrich.comacs.org
In the context of this compound synthesis and its applications, green chemistry principles can be applied in several ways:
Safer Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. ewadirect.com Research is ongoing to replace solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF) with greener alternatives such as water, ionic liquids, supercritical fluids, and bio-based solvents. ewadirect.comgoogle.com For instance, certain bio-based polar aprotic solvents have been proposed as replacements for toxic solvents like DMF. google.com
Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce waste. yale.eduacs.org The development of efficient and recyclable catalysts is a key area of green chemistry.
Renewable Feedstocks: Utilizing renewable resources instead of depleting ones is another core principle. yale.edusigmaaldrich.com While not directly related to the synthesis of this compound itself in the provided context, the broader application of this principle is crucial for sustainable chemistry.
Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications can reduce the number of reaction steps and the amount of waste generated. yale.eduacs.org
Flow Chemistry Techniques in the Preparation of this compound and Related Compounds
Flow chemistry involves running chemical reactions in a continuous stream rather than in a traditional batch process. vapourtec.com This technique offers several advantages, including improved safety, better control over reaction parameters like temperature and pressure, enhanced reaction rates, and easier scalability. nih.govscispace.combeilstein-journals.org
The application of flow chemistry can be particularly beneficial for reactions involving hazardous reagents or intermediates, as the small reaction volume at any given time minimizes risks. vapourtec.com It also allows for the "telescoping" of reactions, where multiple reaction steps are run in sequence without isolating the intermediates. vapourtec.com
Specific examples related to aldehyde synthesis include:
Continuous Flow Oxidation: Primary alcohols can be selectively oxidized to aldehydes using systems like TEMPO/NaOCl in a continuous flow setup. acs.orgresearchgate.net This method has been demonstrated for the preparation of various aldehydes on a decagram scale. acs.orgresearchgate.net
Palladium-Catalyzed Formylation: Aryl aldehydes can be synthesized from aryl fluorosulfonates and syngas using a palladium catalyst in a continuous flow system. rsc.orgnih.gov This approach offers good to excellent yields and avoids catalyst decomposition by using DMSO as a solvent. rsc.orgnih.gov
Enantioselective Arylation: A continuous flow system has been developed for the enantioselective arylation of aldehydes to produce enantioenriched diarylmethanols, using a solid-supported amino alcohol catalyst. beilstein-journals.org
Biocatalytic Routes for this compound Production and Transformation
Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. academie-sciences.fr This approach is inherently "green" as it operates under mild conditions (temperature, pressure, and pH) and often exhibits high regio- and stereoselectivity, reducing the need for protecting groups and minimizing side products. academie-sciences.fr
While specific biocatalytic routes for the production of this compound are not detailed in the provided search results, the general principles of biocatalysis are highly applicable to aldehyde synthesis and transformation. chemrxiv.org
Key aspects of biocatalysis include:
Enzyme Systems: Both isolated enzymes and whole-cell biocatalysts can be used. Whole cells have the advantage of containing intrinsic co-factors, making them more cost-effective. chemrxiv.org
Reaction Types: Enzymes can catalyze a wide range of reactions, including oxidations, reductions, and carbon-carbon bond formations. For example, alcohol dehydrogenases can be used for the oxidation of alcohols to aldehydes. chemrxiv.org
Process Integration: Biocatalysis can be combined with chemocatalysis in multi-step syntheses to leverage the advantages of both approaches. academie-sciences.fr Systems biocatalysis aims to design efficient and sustainable bioprocesses by integrating molecular and engineering aspects. nih.gov
Reaction Mechanisms and Reactivity of Trimethylacetaldehyde
Mechanistic Investigations of Nucleophilic Addition Reactions Involving Trimethylacetaldehyde
Nucleophilic addition is a fundamental reaction class for aldehydes, where the electrophilic carbonyl carbon is attacked by a nucleophile. numberanalytics.comkhanacademy.org This process transforms the carbon's hybridization from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The large tert-butyl group in this compound, however, introduces considerable steric hindrance, which modulates the accessibility of the carbonyl carbon and influences reaction outcomes. vaia.comlibretexts.org
The bulky nature of the tert-butyl group in this compound plays a crucial role in directing the stereochemical outcome of nucleophilic additions, often leading to high levels of diastereoselectivity. The steric demand of this group reliably dictates the facial selectivity of incoming nucleophiles. nih.gov
In the alkylation of imidazolidinone derivatives derived from proline and pivaldehyde, the tert-butyl group's preference to occupy the convex face of the bicyclic system results in a 1,3-syn relationship between the tert-butyl group and the incoming electrophile, with excellent diastereoselectivity (>95:5). nih.gov Similarly, high selectivity for the syn-isomer was observed in the addition of E-crotylsilanes to pivaldehyde. diva-portal.org
However, the steric hindrance can also be a limiting factor. In studies involving nucleophilic monofluoromethylation, the reaction of pivaldehyde with certain reagents proceeded smoothly, but the process was noted to be sensitive to steric hindrance. cas.cn In the case of a pivaldehyde-derived imine, a similar nucleophilic addition reaction failed to proceed, an outcome attributed to the prohibitive steric hindrance of the tert-butyl group. cas.cn
Table 1: Stereoselectivity in Nucleophilic Additions to this compound
| Nucleophile/Reagent System | Reaction Type | Key Finding | Observed Selectivity | Reference |
|---|---|---|---|---|
| Imidazolidinone enolate (from proline) + Electrophiles | Alkylation | The bulky t-Bu group directs the electrophile to the opposite face of the bicyclic system. | >95:5 dr (syn alkylation) | nih.gov |
| E-crotylsilanes | Crotylation | High selectivity for the syn-isomer was achieved. | High syn-selectivity | diva-portal.org |
| α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) | Nucleophilic Monofluoromethylation | The reaction proceeded smoothly, but is generally sensitive to steric hindrance. | High diastereoselectivity | cas.cn |
| (Phenylsulfonyl)fluoromethide anion | Nucleophilic Monofluoromethylation (on pivaldehyde-derived imine) | The reaction failed to proceed due to steric hindrance from the tert-butyl group. | No reaction | cas.cn |
The steric bulk of the three methyl groups adjacent to the carbonyl carbon is a defining characteristic of this compound's reactivity. vaia.com This steric hindrance makes the aldehyde carbon less accessible to nucleophiles compared to less substituted aldehydes like formaldehyde (B43269). vaia.comlibretexts.org
A classic example is the Cannizzaro reaction. Due to the electron-donating nature of its methyl groups and significant steric hindrance, this compound is less reactive towards nucleophilic attack by a hydroxide (B78521) ion than formaldehyde. vaia.com In a crossed Cannizzaro reaction between these two aldehydes, formaldehyde is preferentially oxidized, while this compound is reduced to its corresponding alcohol, 2,2-dimethyl-1-propanol. vaia.com
Furthermore, this compound's structure precludes certain common aldehyde reactions. It cannot undergo a typical base-catalyzed aldol (B89426) reaction because it lacks any alpha-protons, which are necessary for the formation of an enolate nucleophile. chegg.com While steric hindrance can make many reactions slow, the absence of α-protons is the primary reason for its inability to participate in this specific transformation. chegg.com
Radical Chemistry of this compound
This compound serves as a precursor for the generation of acyl radicals, which are versatile intermediates in organic synthesis. nih.gov Its radical chemistry is dominated by reactions involving the aldehydic hydrogen atom.
The primary pathway for the radical chemistry of this compound involves the abstraction of the aldehydic hydrogen atom to form a pivaloyl radical ((CH₃)₃C-C•=O). researchgate.net This can be initiated by various means, including reaction with hydroxyl radicals or through photochemically-induced processes. researchgate.netcdnsciencepub.com For instance, in atmospheric chemistry studies, the reaction of this compound with OH radicals proceeds predominantly through the abstraction of the aldehydic H-atom, leading to the formation of the acyl radical. researchgate.net
Once formed, the acyl radical can participate in further reactions. One notable pathway is decarbonylation, where the acyl radical expels carbon monoxide to generate a relatively stable tertiary alkyl radical (the tert-butyl radical). rsc.org This subsequent fragmentation is a key feature of the reactivity of acyl radicals derived from tertiary alkyl aldehydes. rsc.org Visible-light photoredox catalysis has also emerged as a mild method for generating acyl radicals from various precursors, including aldehydes. nih.gov
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, consisting of the concerted movement of a proton and an electron. nih.govresearchgate.net For this compound, the most facile HAT process is the abstraction of the weakly bound aldehydic hydrogen. researchgate.net This step is central to initiating its radical reaction cascades.
Photocatalytic methods often utilize HAT. For example, using tetrabutylammonium (B224687) decatungstate (TBADT) as a HAT photocatalyst allows for the generation of carbon-centered radicals from radical donors like aldehydes. researchgate.net The excited state of the photocatalyst can directly abstract a hydrogen atom from the substrate. nih.govresearchgate.net In the case of this compound, this leads directly to the pivaloyl radical. While intramolecular HAT from an aldehydo group is possible in some systems, it is often a minor pathway compared to other radical processes like intramolecular cyclization. libretexts.org
Radical trapping experiments are used to detect the presence of transient radical intermediates. cdnsciencepub.com The photochemistry of this compound has been investigated using such techniques. In one study, the irradiation of pivaldehyde led to the formation of spin-polarized products, including 2-methylpropane and 2-methylpropene, through a mechanism involving radical reactions. cdnsciencepub.comcdnsciencepub.com
The primary photochemical step was identified as the α-cleavage of the bond between the carbonyl carbon and the tert-butyl group, forming a radical pair consisting of a t-butyl radical and a formyl radical. cdnsciencepub.com To provide evidence for this mechanism, carbon tetrachloride (CCl₄) was added to the reaction as a radical trapping agent. cdnsciencepub.comcdnsciencepub.comresearchgate.net The trapping of a radical intermediate by CCl₄ led to the formation of CCl₃COH, confirming the involvement of radical species in the photochemical pathway. cdnsciencepub.comcdnsciencepub.com
Table 2: Radical Generation and Trapping from this compound
| Method of Radical Generation | Radical Species Formed | Trapping Agent | Trapped Product | Reference |
|---|---|---|---|---|
| Photolysis (Irradiation) | t-butyl radical, formyl radical | Carbon tetrachloride (CCl₄) | CCl₃COH | cdnsciencepub.comcdnsciencepub.com |
| Reaction with OH radical | Pivaloyl radical | - | - | researchgate.net |
| Oxidant (DTBP) | Pivaloyl radical (followed by decarbonylation to t-butyl radical) | - | - | rsc.org |
Metal-Catalyzed Transformations of this compound
Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling a vast array of transformations. rsc.orgnih.gov In this context, aldehydes are versatile substrates, and this compound, with its unique steric bulk and lack of enolizable α-hydrogens, serves as a valuable probe for mechanistic studies. Metal-catalyzed reactions involving this compound primarily include transformations like deformylation and cross-coupling. researchgate.netresearchgate.net The employment of transition metal photocatalysts, which can harvest light and catalyze reactions within a single cycle, represents a growing frontier in this field. rsc.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the 2010 Nobel Prize in Chemistry underscoring their significance. sigmaaldrich.com These reactions typically couple organic halides or pseudohalides with various partners. organic-chemistry.org The general mechanism often involves the generation of an active LPd(0) catalyst from a precatalyst, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the coupled product. sigmaaldrich.com
While aryl halides and primary or secondary amines are common starting materials in well-known transformations like the Buchwald-Hartwig amination, the direct use of aldehydes like this compound in major cross-coupling reactions is more specialized. organic-chemistry.org However, related transformations and the synthesis of complex molecules sometimes involve intermediates derived from bulky aldehydes. For instance, the condensation of this compound is a step in the synthesis of ligands or chiral auxiliaries used in subsequent metal-catalyzed processes. caltech.edu
The deformylation of aldehydes, particularly by transition-metal–dioxygen (TM–O₂) complexes, is a reaction of significant interest as it mimics processes catalyzed by metalloenzymes. nih.govacs.org In laboratory studies, aldehydes such as this compound (TMA), 2-phenylpropionaldehyde (2-PPA), and cyclohexanecarboxaldehyde (B41370) (CCA) are used as probe substrates to investigate the nucleophilic reactivity of a wide range of TM–O₂ complexes, where the transition metal can be Vanadium, Manganese, Iron, Cobalt, Nickel, or Copper. researchgate.netnih.govacs.org These studies are crucial for understanding biological transformations and for developing new biomimetic catalysts for aerobic reactions. nih.govacs.org The mechanism of this deformylation can proceed through distinct inner-sphere or outer-sphere pathways. nih.gov
The inner-sphere mechanism for aldehyde deformylation by a metal-dioxygen complex involves direct interaction between the substrate and the metal center. nih.gov This pathway, elucidated through Density Functional Theory (DFT) studies, proceeds through a sequence that begins with the end-on coordination of the aldehyde's carbonyl group to the metal. nih.gov This initial binding step is followed by the rate-determining step: the homolytic cleavage of the aldehyde's C–C bond. nih.gov
This C–C bond scission is facilitated by the activation of the dioxygen ligand radical in a process resembling a second-order nucleophilic substitution (Sₙ2), which generates an alkyl radical. nih.govacs.org This step subsequently promotes the cleavage of the dioxygen O–O bond. nih.gov A key feature of the inner-sphere pathway is that reactants form a transient, bridged complex that acts as a conduit for the transformation. vaia.combhu.ac.in This direct coordination is believed to provide an advantage over outer-sphere routes due to favorable coordination interactions and Coulombic attraction. nih.gov
For a long time, the outer-sphere nucleophilic attack (ONA) mechanism was the widely accepted pathway for aldehyde deformylations by TM–O₂ complexes. nih.gov In this mechanism, the electron transfer or chemical attack occurs without the formation of a direct covalent bond or shared ligand between the primary coordination spheres of the reactants in the transition state. nih.govvaia.com
The ONA mechanism proposes that the O₂ ligand of the complex acts as a nucleophile, directly attacking the aldehyde's carbonyl carbon in an outer-sphere fashion, without prior coordination of the aldehyde to the metal center. nih.gov Other proposed outer-sphere pathways include aldehyde α-H-atom abstraction and aldehyde hydrogen atom abstraction. nih.gov In all these cases, the interaction is purely spatial, with the electron transfer occurring through solvent molecules or space, and the metal center does not directly participate in the initial bond-forming or bond-breaking events with the aldehyde. nih.govvaia.com
Table 1: Comparison of Inner-Sphere and Outer-Sphere Deformylation Mechanisms
| Feature | Inner-Sphere Mechanism | Outer-Sphere Mechanism |
| Reactant Interaction | Direct coordination of the aldehyde to the metal center forms a transient bridged complex. nih.govvaia.com | Reactants do not form a covalent bond or share ligands; interaction is spatial. nih.govvaia.com |
| Key Step | Homolytic C-C bond cleavage enabled by the dioxygen ligand radical (Radical Sₙ2-like). nih.govacs.org | Nucleophilic attack of the O₂ ligand on the carbonyl carbon. nih.gov |
| Role of Metal Center | Directly involved in binding the aldehyde substrate. nih.gov | Not directly involved in the initial nucleophilic attack. nih.gov |
| Electron/Group Transfer | Occurs through a shared ligand or a direct bond acting as a conduit. bhu.ac.indavuniversity.org | Occurs through space or solvent molecules without a direct bridge. vaia.com |
| Rate-Determining Step | C–C bond cleavage following aldehyde coordination. nih.gov | Can be the initial nucleophilic attack or subsequent steps. |
Biomimetic catalysis seeks to replicate the function of biological systems, such as enzymes, using small-molecule synthetic catalysts. frontiersin.orgdicp.ac.cn Aldehyde deformylations that occur in organisms are often catalyzed by metalloenzymes like cytochrome P450, which utilize metal–dioxygen active cores. nih.govacs.org
The study of synthetic transition-metal–dioxygen complexes and their reactions with substrates like this compound is a key area of biomimetic research. researchgate.netnih.govacs.org These small-molecule complexes serve as models to understand the mechanisms of their biological counterparts. nih.govthieme-connect.com For example, investigating whether the deformylation of this compound by a copper(II)-superoxo complex proceeds via an inner- or outer-sphere mechanism provides insight into how oxygenase and oxidase enzymes might function. nih.govacs.org These studies help to deduce the reaction rules governing metal-dioxygen cores, which can aid in the development of more efficient and stable catalysts for aerobic transformations, such as water oxidation. acs.orgnih.gov
Deformylation Reactions of this compound with Metal-Dioxygen Complexes
Organocatalytic Reactions of this compound
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major field in synthesis, offering advantages in cost, operational simplicity, and the avoidance of toxic metals. caltech.edumdpi.com this compound is utilized as a substrate in several organocatalytic transformations.
One notable example is the organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes. rsc.orgrsc.org In this reaction, a pyridine-boryl radical, generated in situ from a pyridine (B92270) catalyst and bis(pinacolato)diboron (B136004) (B₂pin₂), adds to this compound to form a ketyl radical. rsc.org This ketyl radical is the key intermediate that then adds to the 1,1-diarylethylene to achieve the C-C bond formation, representing a metal-free reductive coupling. rsc.orgrsc.org
In another application, this compound is used in asymmetric synthesis. Seebach and coworkers developed a sequence where an enantiopure trisubstituted amino acid is condensed with the bulky this compound. caltech.edu This forms a bicyclic oxazolidone, which can then be alkylated in a process termed "self-reproducing chirality," demonstrating the utility of this compound in controlling stereochemistry. caltech.edu Imidazolidinone catalysts, which activate α,β-unsaturated aldehydes by forming chiral iminium ions, have also been developed for a range of transformations, including Diels-Alder and aldol reactions, showcasing the broad applicability of organocatalysis. caltech.edu
Table 2: Examples of Organocatalytic Reactions with this compound
| Reaction Type | Catalyst System | Key Findings | Source(s) |
| Reductive Coupling | 4-(4-pyridinyl)benzonitrile / B₂pin₂ | A pyridine-boryl radical adds to this compound to form a key ketyl radical intermediate for C-C bond formation. | rsc.org, rsc.org |
| Asymmetric Synthesis (Self-Reproducing Chirality) | None (stoichiometric condensation) | This compound condenses with an amino acid to form a chiral bicyclic oxazolidone for subsequent stereocontrolled alkylation. | caltech.edu |
| Aldol Reactions | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | While not explicitly with this compound, this catalyst class is used for asymmetric aldol reactions of various aldehydes. | nih.gov |
Aldol Reactions with this compound: Stereochemical Outcomes
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The stereochemical outcome of aldol reactions involving this compound is heavily influenced by the steric bulk of the tert-butyl group and the reaction conditions, including the enolate geometry and the use of chiral auxiliaries or catalysts.
The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the stereochemistry of aldol reactions. harvard.edu In this model, the substituents on the enolate and the aldehyde occupy equatorial or axial positions to minimize steric interactions. For (Z)-enolates, this generally leads to the formation of syn aldol adducts, while (E)-enolates favor the formation of anti adducts. harvard.edu
However, the significant steric hindrance of this compound can lead to deviations from these general trends. For instance, in reactions with β-siloxy methyl ketones, the use of a "super silyl" protecting group can direct the reaction to produce either syn or anti products with high diastereoselectivity, depending on the reaction conditions. nih.gov Under basic conditions with lithium enolates, a syn-selective aldol reaction is observed, while acidic conditions using silyl (B83357) enol ethers and a Brønsted acid catalyst lead to anti products. nih.gov The stereoselectivity is attributed to minimizing 1,3-diaxial interactions in the respective cyclic or acyclic transition states. nih.gov
When chiral auxiliaries are employed, high levels of diastereoselectivity can be achieved. For example, the aldol reaction of this compound with a chiral imide derived from a valine amino acid can yield the corresponding aldol adduct with high diastereoselectivity. harvard.edu Similarly, using a chiral oxazolidinone auxiliary can lead to the formation of aldol products with good diastereomeric ratios. researchgate.net However, in some cases, the steric bulk of this compound can lead to low conversion rates despite high diastereoselectivity. scispace.com
Recent studies have also explored the use of "super silyl" enol ethers derived from silyloxy acetaldehyde (B116499) in aldol reactions with this compound. These reactions can proceed with excellent yield and diastereoselectivity, affording the corresponding syn aldol adducts. rsc.org
The following table summarizes the stereochemical outcomes of various aldol reactions involving this compound.
| Enolate/Nucleophile | Catalyst/Conditions | Major Product Stereochemistry | Diastereomeric Ratio (dr) | Reference |
| β-Siloxy methyl ketone (lithium enolate) | LiHMDS, THF | syn | 96:4 | nih.gov |
| β-Siloxy methyl ketone (silyl enol ether) | Tf₂NH, CH₂Cl₂ | anti | >99:1 | nih.gov |
| Chiral oxazolidinone enolate | LDA, THF | syn | 10/1 | scispace.com |
| (Z)-1-supersilyloxy-2-benzyloxy enol ether | HNTf₂ (1 mol%) | syn | 98:2 | rsc.org |
| Chiral imide derived from valine | Bu₂BOTf, Et₃N | syn | High | harvard.edu |
Oxo-Diels-Alder Reactions Utilizing this compound as a Dienophile
The hetero-Diels-Alder reaction, specifically the oxo-Diels-Alder reaction, is a powerful method for constructing six-membered oxygen-containing heterocycles. wikipedia.orgillinois.edu In these reactions, an aldehyde acts as a heterodienophile, reacting with a conjugated diene. This compound, despite its steric hindrance, can participate in these reactions, often requiring Lewis acid catalysis to enhance its reactivity. illinois.edu
The stereochemical outcome of the oxo-Diels-Alder reaction is governed by the endo/exo selectivity, which is influenced by the diene, the dienophile, and the catalyst. Lewis acid coordination to the carbonyl oxygen of this compound activates it towards nucleophilic attack by the diene. illinois.edu The reaction can proceed through a concerted [4+2] cycloaddition mechanism or a stepwise Mukaiyama-type aldol addition followed by cyclization. illinois.edu
For example, the reaction of this compound with Danishefsky's diene, a highly reactive diene, in the presence of a chiral Lewis acid catalyst can lead to the formation of dihydropyranone products with high enantioselectivity. illinois.edu The bulky tert-butyl group of this compound can play a crucial role in dictating the facial selectivity of the diene's approach to the dienophile in the transition state.
The use of chiral catalysts is essential for achieving asymmetric induction in these reactions. Various chiral Lewis acids based on metals like aluminum, titanium, copper, and chromium have been developed and successfully applied in enantioselective hetero-Diels-Alder reactions of aldehydes. illinois.edu More recently, chiral Brønsted acids and hydrogen-bonding catalysts have also emerged as effective promoters for these transformations. illinois.eduorganic-chemistry.org
The following table presents examples of oxo-Diels-Alder reactions where this compound acts as a dienophile.
| Diene | Catalyst/Conditions | Product Type | Enantiomeric Excess (ee) | Reference |
| Danishefsky's diene | Chiral Titanium-based Lewis Acid | Dihydropyranone | High | illinois.edu |
| 1,3-dimethoxy-1-(trimethylsilyloxy)butadiene (Brassard's diene) | Chiral TADDOL derivatives (hydrogen-bonding catalyst) | δ-lactone derivative | up to 91% | acs.org |
| Activated diene (e.g., from acetaldehyde dimethyl acetal) | Room temperature, no catalyst required | Dihydropyranone | Not reported | illinois.edu |
Reductive Coupling Reactions of this compound
Reductive coupling reactions of aldehydes, such as the pinacol (B44631) coupling and the McMurry reaction, are important methods for the synthesis of 1,2-diols and alkenes, respectively. oup.comwikipedia.org this compound's bulky nature significantly impacts the diastereoselectivity and success of these reactions.
Pinacol Coupling: The pinacol coupling reaction involves the reductive homocoupling of two aldehyde molecules to form a 1,2-diol. For this compound, this reaction often proceeds with high diastereoselectivity, favoring the formation of the dl (or rac) diastereomer over the meso diastereomer. This selectivity is attributed to the steric hindrance of the tert-butyl groups, which disfavors the transition state leading to the meso product.
Various low-valent metal reagents, including titanium, niobium, samarium, and cerium, have been employed to promote the pinacol coupling of this compound. oup.comd-nb.info For instance, a low-valent titanium iodide species, generated in situ from titanium(IV) iodide and copper, effectively promotes the pinacol coupling of this compound in a mixed solvent system to yield the corresponding 1,2-diol with high dl-selectivity. oup.comoup.com Similarly, cerium(III)-catalyzed pinacol couplings have shown high diastereoselectivity for sterically demanding aldehydes like this compound. d-nb.info
McMurry Reaction: The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene, typically using low-valent titanium reagents. wikipedia.orgnih.gov While highly effective for many aldehydes and ketones, the extreme steric bulk of this compound makes its homocoupling to form the highly hindered tetra-tert-butylethylene (B14441497) exceptionally difficult, and this product has resisted synthesis by this method. youtube.com However, this compound can participate in cross-coupling reactions and other related reductive coupling processes. diva-portal.org
Recent developments have established organocatalytic reductive coupling reactions. For example, a pyridine-boryl radical can promote the reductive coupling of aldehydes, including the sterically hindered this compound, with 1,1-diarylethylenes, affording the desired products in good yields. rsc.orgrsc.orgnih.gov
The table below provides data on reductive coupling reactions of this compound.
| Reaction Type | Reagent/Catalyst | Product Type | Diastereoselectivity/Yield | Reference |
| Pinacol Coupling | TiI₄ / Cu | 1,2-Diol | High dl-selectivity | oup.comoup.com |
| Pinacol Coupling | Ce(OtBu)₃ | 1,2-Diol | High diastereoselectivity | d-nb.info |
| Reductive Coupling | Pyridine-boryl radical (organocatalyst) | Coupled Alkene | Good yield | rsc.orgrsc.org |
Unimolecular and Bimolecular Reaction Kinetics of this compound
The kinetics of reactions involving this compound are significantly influenced by its structure. Both unimolecular and bimolecular reactions have been studied to understand its atmospheric and combustion chemistry, as well as its reactivity in synthetic transformations.
Unimolecular Reactions: The thermal decomposition of this compound is a key unimolecular process. At high temperatures, the dominant decomposition pathway involves the cleavage of the C-C bond between the carbonyl carbon and the tert-butyl group, leading to the formation of a tert-butyl radical and a formyl radical. The kinetics of this decomposition have been studied, providing insights into the stability of the molecule. copernicus.org Photodissociation is another important unimolecular reaction, particularly in atmospheric chemistry. elte.hu
Bimolecular Reactions: The reaction of this compound with radicals, such as the hydroxyl radical (OH), is a crucial bimolecular process in atmospheric chemistry. The rate coefficients for these reactions have been measured, and it has been shown that the primary reaction pathway is the abstraction of the aldehydic hydrogen atom. researchgate.netscience.govresearchgate.net This leads to the formation of the pivaloyl radical ((CH₃)₃CC(O)).
In the context of atmospheric chemistry, the reaction of this compound with chlorine atoms has also been investigated. The reaction proceeds predominantly through the abstraction of the aldehydic hydrogen, with the acyl-forming channel accounting for a significant portion of the reaction. acs.orgresearchgate.net The resulting pivaloyl radical rapidly adds oxygen to form the corresponding acylperoxy radical. acs.org
The kinetics of synthetic reactions, such as aldol and reductive coupling reactions, are also of interest. While specific rate constants are not always reported in the synthetic literature, qualitative observations about reaction rates are common. For instance, the steric hindrance of this compound can lead to slower reaction rates compared to less hindered aldehydes. scispace.com
The following table summarizes some kinetic data for reactions of this compound.
| Reaction Type | Reactant/Conditions | Rate Coefficient (k) / Rate | Temperature (K) | Reference |
| Reaction with Cl atoms | 700 Torr N₂/O₂ | k = (6.7 ± 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 296 | acs.org |
| Decomposition of (CH₃)₃CC(O) radical (via CO elimination) | 700 Torr N₂/O₂ | ~1 x 10⁵ s⁻¹ | 296 | acs.org |
| Reaction with OH radicals | Pyrolysis of tert-butyl hydroperoxide | Studied at high temperatures | 976–1346 | researchgate.net |
Solvent Effects on this compound Reaction Mechanisms and Kinetics
Solvents can play a crucial role in chemical reactions by influencing reaction rates, mechanisms, and the stability of reactants, intermediates, and transition states. researchgate.netwikipedia.orgnumberanalytics.com These effects are particularly pronounced in reactions involving polar or charged species.
The choice between a polar protic and a polar aprotic solvent can significantly alter the course of a reaction involving this compound.
Polar Protic Solvents: These solvents, such as water and alcohols, can form hydrogen bonds. In reactions that proceed through charged intermediates, like carbocations in certain SN1-type mechanisms, polar protic solvents can stabilize these intermediates, thereby accelerating the reaction. libretexts.org However, for reactions involving strong, anionic nucleophiles, such as enolates in aldol reactions, polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the reaction. wikipedia.org
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) lack acidic protons and cannot act as hydrogen bond donors. wikipedia.org They are effective at solvating cations but leave anions relatively "naked" and more reactive. This can be advantageous in reactions that rely on the strength of an anionic nucleophile. For example, in aldol reactions, using a polar aprotic solvent like DMF can lead to higher yields and selectivities compared to non-coordinating solvents like dichloromethane (B109758) or toluene. nih.gov In SN2 reactions, polar aprotic solvents can significantly increase the reaction rate by enhancing the reactivity of the nucleophile. wikipedia.org
The pinacol coupling of this compound provides an example of solvent influence. The reaction proceeds smoothly in a mixed solvent of dichloromethane (non-polar) and pivalonitrile (polar aprotic), highlighting the need for a specific solvent environment to achieve high yields and selectivities. oup.comoup.com
| Reaction Type | Solvent Type | Effect | Reference |
| Aldol Reaction (with β-Siloxy methyl ketone) | Polar Aprotic (DMF) | Increased yield and diastereoselectivity compared to non-coordinating solvents. | nih.gov |
| SN2 Reactions (general) | Polar Aprotic | Enhances nucleophile reactivity, leading to faster reaction rates. | wikipedia.org |
| SN1 Reactions (general) | Polar Protic | Stabilizes carbocation-like transition states, leading to faster reaction rates. | libretexts.org |
| Pinacol Coupling | Mixed (CH₂Cl₂/Pivalonitrile) | Provides a suitable environment for high yield and diastereoselectivity. | oup.comoup.com |
Noncovalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are fundamental to molecular recognition and can play a significant role in directing the outcome of chemical reactions. rsc.orgharvard.edu In the context of reactions involving this compound, these weak interactions between the substrate, catalyst, and solvent can influence the stability of transition states and, consequently, the stereoselectivity of the reaction. nih.gov
In catalysis, particularly organocatalysis, noncovalent interactions are often the basis for stereoinduction. harvard.edu For instance, in a chiral phosphoric acid-catalyzed reaction, the catalyst can form specific hydrogen bonds with the substrate, creating a well-defined chiral environment around the reaction center. nih.gov This can lead to preferential formation of one enantiomer over the other.
The design of catalysts that utilize attractive noncovalent interactions is an emerging area. nsf.gov By engineering catalysts that can form multiple, cooperative noncovalent bonds with a substrate like this compound, it is possible to achieve high levels of control over reaction selectivity, mimicking the principles of enzyme catalysis. harvard.edu
Advanced Spectroscopic and Computational Characterization of Trimethylacetaldehyde Reactivity
Mass Spectrometry for Mechanistic Elucidation of Trimethylacetaldehyde Transformations
Mass spectrometry is an indispensable analytical technique for elucidating the structure of molecules and investigating reaction mechanisms by analyzing the mass-to-charge ratio of ions. In the context of this compound, both hard and soft ionization techniques provide critical information regarding its structure and transformations.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways. acdlabs.com The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information. chemguide.co.uk For aldehydes like this compound, characteristic fragmentation pathways include alpha-cleavage and rearrangements. whitman.edulibretexts.org
The primary fragmentation processes for this compound under EI conditions involve cleavage of the bonds adjacent to the carbonyl group. youtube.com The molecular ion (M•+) is often unstable and breaks down into smaller, more stable fragments. chemguide.co.ukuni-saarland.de Key fragmentation pathways include:
Alpha-Cleavage (Loss of a tert-butyl radical): The bond between the carbonyl carbon and the bulky tert-butyl group can break, leading to the formation of a formyl cation ([CHO]⁺) at a mass-to-charge ratio (m/z) of 29. This is often a prominent peak in the spectrum of aldehydes. whitman.edu
Alpha-Cleavage (Loss of a hydrogen radical): Cleavage of the C-H bond of the aldehyde group results in a stable acylium ion ([M-1]⁺ or [M-H]⁺). whitman.edulibretexts.org For this compound, this corresponds to a peak at m/z 85.
Fragmentation of the tert-butyl group: The tert-butyl group itself can fragment, most commonly through the loss of a methyl radical (•CH₃) from the molecular ion to form an ion at m/z 71. Subsequent loss of carbon monoxide (CO) from this fragment can yield the stable tert-butyl cation at m/z 57.
The McLafferty rearrangement, a common fragmentation for carbonyl compounds, is not observed for this compound because it lacks the required γ-hydrogen atom. whitman.edulibretexts.org The relative abundance of these fragment ions helps confirm the structure of the molecule. libretexts.org
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 86 | [C₅H₁₀O]⁺• | Molecular Ion (M⁺•) |
| 85 | [(CH₃)₃CCO]⁺ | Alpha-cleavage: Loss of H• from M⁺• |
| 57 | [(CH₃)₃C]⁺ | Cleavage of C-C bond, formation of tert-butyl cation |
| 29 | [CHO]⁺ | Alpha-cleavage: Loss of (CH₃)₃C• from M⁺• |
In contrast to EI, Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation, making it particularly useful for determining the molecular weight of a compound. acdlabs.comuni-saarland.de In CI, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source at a higher pressure than the analyte. uni-saarland.de The reagent gas is ionized by electron bombardment, and these primary ions then react with neutral reagent gas molecules to form a stable population of reagent ions. These reagent ions subsequently ionize the analyte molecules through proton transfer or adduct formation. uni-saarland.de
For this compound, CI would typically produce a prominent protonated molecule, or pseudomolecular ion, [M+H]⁺, at m/z 87. Adduct ions may also be formed between the analyte and the reagent gas ions. acdlabs.com For example, using methane as the reagent gas can lead to adducts such as [M+CH₅]⁺ and [M+C₂H₅]⁺. mdpi.com The formation of these adducts provides unambiguous confirmation of the molecular weight, which can be difficult to ascertain from EI spectra where the molecular ion peak may be weak or absent. acdlabs.com Covalent adduct chemical ionization (CACI) can be employed to form specific adducts that help in structural characterization, particularly for identifying the position of functional groups. nih.govusda.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical tool for elucidating molecular structures and monitoring chemical reactions in real-time. nih.govchemrxiv.org For this compound, both ¹H and ¹³C NMR provide distinct signals that are sensitive to its chemical environment.
The ¹H NMR spectrum of this compound is simple and characteristic, featuring a sharp singlet at approximately 9.5-9.6 ppm corresponding to the aldehydic proton and a strong singlet around 1.0-1.1 ppm for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum shows a resonance for the carbonyl carbon above 200 ppm, a signal for the quaternary carbon of the tert-butyl group, and a signal for the methyl carbons.
This technique is exceptionally well-suited for reaction monitoring. asahilab.co.jprptu.de By acquiring a series of NMR spectra at regular time intervals, the progress of a reaction involving this compound can be followed quantitatively. asahilab.co.jp For example, in a reduction reaction to form 2,2-dimethyl-1-propanol, one would observe the disappearance of the aldehyde proton signal at ~9.6 ppm and the appearance of new signals corresponding to the alcohol product (e.g., a doublet for the -CH₂OH protons and a triplet for the -OH proton). The relative integrals of the reactant and product peaks allow for the determination of reaction kinetics. asahilab.co.jp
Furthermore, NMR is a cornerstone for stereochemical assignment. wordpress.com When this compound participates in reactions that generate new stereocenters, various NMR techniques can be used to determine the relative or absolute configuration of the products. The Nuclear Overhauser Effect (nOe), which detects through-space interactions between protons, is particularly useful for assigning relative stereochemistry in rigid or conformationally restricted molecules. wordpress.com For products derived from this compound, nOe experiments could reveal the spatial proximity of the bulky tert-butyl group to other parts of the molecule, aiding in the assignment of stereoisomers. In cases of enantiomers, chiral derivatizing agents can be used to convert them into diastereomers, which are distinguishable by NMR. nih.gov
Infrared and Raman Spectroscopy for Vibrational Analysis and Reaction Progress
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. ksu.edu.saspectroscopyonline.com Both methods probe the vibrational energy levels of molecules, but they operate on different principles. triprinceton.orgyoutube.com IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. su.se Raman spectroscopy measures the inelastic scattering of monochromatic light that results from vibrations causing a change in the molecule's polarizability. ksu.edu.sa
For this compound, the most prominent feature in its IR spectrum is a very strong absorption band between 1720 and 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic aldehyde. Other significant bands include those for C-H stretching of the aldehyde group (typically two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹) and the C-H stretching and bending vibrations of the tert-butyl group.
The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. Conversely, vibrations of more symmetric, less polar bonds, such as the C-C skeletal bonds of the tert-butyl group, would be expected to produce stronger signals in the Raman spectrum.
These techniques are valuable for monitoring the progress of reactions. triprinceton.org By tracking the intensity of the characteristic C=O absorption band of this compound, one can follow its consumption over time. Simultaneously, the appearance of new bands characteristic of the product—for example, a broad O-H stretching band around 3200-3600 cm⁻¹ for an alcohol product—confirms the transformation and allows for qualitative or quantitative assessment of the reaction's progress.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| C-H Stretch (Aldehyde) | 2720, 2820 | Weak-Medium | Medium |
| C-H Stretch (tert-butyl) | 2970, 2870 | Strong | Strong |
| C=O Stretch | 1725-1740 | Very Strong | Medium-Weak |
| C-H Bend (tert-butyl) | 1370-1470 | Medium-Strong | Medium |
Quantum Chemical Calculations for this compound Reactivity
Quantum chemical calculations have become a powerful tool for understanding and predicting chemical reactivity, providing insights into reaction mechanisms, transition states, and intermediates that are often difficult to probe experimentally. nih.govrsc.orgscienceopen.com These computational methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules. researchgate.net
Density Functional Theory (DFT) is one of the most widely used quantum chemical methods due to its favorable balance of computational cost and accuracy. scienceopen.commdpi.comumn.edu DFT is routinely used to calculate the potential energy surface of a reaction, allowing for the characterization of stationary points such as reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.netresearchgate.net
In the study of this compound reactivity, DFT calculations can be used to model various transformations. For instance, in a nucleophilic addition reaction to the carbonyl group, DFT can elucidate the entire reaction pathway. researchgate.net The calculations would begin by optimizing the geometries of the reactants (this compound and the nucleophile). Next, the structure and energy of the transition state for the nucleophilic attack would be located. dntb.gov.ua This transition state represents the energy maximum along the reaction coordinate and is crucial for determining the reaction's activation energy. rsc.org Finally, the geometry and energy of the resulting tetrahedral intermediate would be calculated.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + H⁻ | 0.0 |
| Transition State | [H---C(O)C(CH₃)₃]⁻ | +12.5 |
| Product | 2,2-dimethylpropan-1-olate | -25.0 |
Ab Initio Calculations of Energetics and Protonation States
Ab initio molecular orbital theory provides a powerful framework for determining the fundamental energetic properties of molecules, such as their proton affinity (PA) and gas-phase basicity (GB). nasa.govccl.net These calculations, performed from first principles without empirical parameters, offer high accuracy in predicting thermochemical data that can be challenging to measure experimentally. ccl.net Methods such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, are commonly employed to compute the energies of neutral molecules and their corresponding protonated forms. ccl.netbohrium.com
The proton affinity is defined as the negative of the enthalpy change (ΔH) for the gas-phase protonation reaction, while gas-phase basicity is the negative of the Gibbs free energy change (ΔG) for the same reaction. Accurate calculation of these values requires sophisticated theoretical models and extensive basis sets, such as the 6-311++G(d,p) or aug-cc-pVTZ, to properly account for electron correlation and diffuse functions. nasa.govbohrium.com
In the case of this compound, high-level ab initio and DFT calculations have been conducted to determine its energetic properties. nih.govresearchgate.net A significant finding from these studies is that upon gas-phase protonation, this compound undergoes an acid-catalyzed isomerization to form the more stable protonated methyl isopropyl ketone. nih.govresearchgate.net This rearrangement must be accounted for when interpreting both experimental and computational results.
Computational studies using the G2(MP2) method, a high-accuracy composite method, and the B3LYP functional have provided specific values for the proton affinity and gas-phase basicity of this compound. researchgate.net These theoretical values are crucial for understanding the intrinsic reactivity of the molecule absent of solvent effects.
| Computational Method | Calculated Property | Value (kJ mol-1) |
|---|---|---|
| G2(MP2) | Proton Affinity (PA) | 822.6 |
| G2(MP2) | Gas-Phase Basicity (GB) | 791.6 |
| B3LYP/6-311+G(d,p) | Proton Affinity (PA) | 832.2 |
| B3LYP/6-311+G(d,p) | Gas-Phase Basicity (GB) | 801.2 |
Molecular Dynamics Simulations of this compound in Reactive Environments
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems at an atomic level. nih.gov For studying chemical reactions, reactive MD simulations are particularly powerful as they allow for the dynamic formation and breaking of chemical bonds, providing insights into reaction mechanisms, transition states, and product formation that are often inaccessible to experiments. researchgate.netchemrxiv.org
While specific reactive MD studies focused solely on this compound are not extensively documented, the established methodologies are well-suited to explore its reactivity. Techniques such as quantum mechanics/molecular mechanics (QM/MM) and reactive force fields (e.g., ReaxFF) are the primary tools for such investigations. researchgate.netresearcher.life
In a QM/MM simulation of this compound reactivity, the reacting species (this compound and another reactant) would be treated with a high-level quantum mechanics method to accurately describe the electronic rearrangements during the reaction. chemrxiv.orgresearcher.life The surrounding environment, such as a solvent or a catalyst surface, would be modeled using a computationally less expensive molecular mechanics force field. researcher.life This approach would be ideal for studying enzymatic reactions or heterogeneous catalysis involving this compound, providing detailed information on how the environment influences the reaction pathway and energetics. nih.gov
Alternatively, a reactive force field like ReaxFF could be employed to simulate larger systems over longer timescales, such as the pyrolysis or combustion of this compound. researchgate.netosti.gov ReaxFF uses a bond-order formalism to seamlessly describe bond dissociation and formation, enabling the simulation of complex reaction networks. researchgate.net An MD simulation using ReaxFF could track the initial decomposition pathways of this compound under high-temperature conditions, identify key intermediates, and predict the distribution of final products. osti.gov Such simulations provide an atomistic description of complex reactive phenomena that are difficult to characterize otherwise. nist.govnist.gov
| Simulation Method | Potential Application to this compound | Key Insights Obtainable |
|---|---|---|
| QM/MM MD | Acid-catalyzed isomerization in solution | Reaction mechanism, transition state structures, solvent effects on energy barriers |
| QM/MM MD | Enzymatic reduction or oxidation | Enzyme-substrate interactions, role of active site residues, conformational changes |
| ReaxFF MD | Pyrolysis/Combustion | Initiation mechanisms, primary decomposition products, reaction kinetics |
| ReaxFF MD | Behavior under high pressure/temperature | Phase transitions, shock-induced chemistry, material degradation pathways |
Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data
Computational spectroscopy is an indispensable tool for predicting the spectral features of molecules and for interpreting complex experimental spectra. diva-portal.org By simulating spectra from first principles, researchers can assign vibrational modes, predict chemical shifts, and understand how molecular structure and environment influence spectral properties. lsu.educhemrxiv.org
The prediction of the infrared (IR) spectrum of this compound typically involves quantum chemical calculations, most commonly using Density Functional Theory (DFT) with a functional such as B3LYP. bohrium.comut.ee The first step is to perform a geometry optimization to find the molecule's lowest energy structure. Subsequently, a harmonic vibrational frequency calculation is performed. nih.gov This yields the frequencies of the normal modes of vibration and their corresponding IR intensities. The resulting "stick" spectrum can be convoluted with a line-shape function (e.g., Lorentzian or Gaussian) to generate a theoretical spectrum that can be directly compared with experimental data. nih.gov This allows for the unambiguous assignment of absorption bands to specific molecular motions, such as the characteristic C=O stretch of the aldehyde group. diva-portal.org
For predicting the Nuclear Magnetic Resonance (NMR) spectrum, the primary computational task is the calculation of nuclear magnetic shielding constants. researchgate.net Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, the magnetic shielding for each nucleus (e.g., ¹H and ¹³C) in this compound is computed. bohrium.comut.ee To obtain the final chemical shifts (δ), the calculated shielding constants (σ) are referenced against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). ut.ee These predicted chemical shifts are invaluable for confirming molecular structure and assigning peaks in experimental ¹H and ¹³C NMR spectra. researchgate.netstackexchange.com
| Spectroscopy Type | Computational Method | Predicted Parameters | Application for this compound |
|---|---|---|---|
| Infrared (IR) | DFT (e.g., B3LYP) Harmonic Frequency Calculation | Vibrational Frequencies (cm-1), IR Intensities (km mol-1) | Assignment of C=O stretch, C-H bends, and other vibrational modes |
| NMR | DFT with GIAO method | Isotropic Shielding Constants, Chemical Shifts (ppm) | Prediction of ¹H and ¹³C chemical shifts for structural verification |
Applications of Trimethylacetaldehyde in Advanced Materials and Chemical Synthesis
Trimethylacetaldehyde as a Chiral Pool Precursor in Natural Product Synthesis
The bulky nature of the tert-butyl group in this compound provides a powerful tool for controlling stereochemistry in complex molecule synthesis. This steric hindrance influences reaction pathways, making it a cornerstone for asymmetric synthesis, where specific three-dimensional arrangements of atoms are crucial. smolecule.com
In the total synthesis of apratoxin S4, a potent anticancer agent derived from marine cyanobacteria, a key intermediate is prepared via a d-proline (B559540) catalyzed aldol (B89426) reaction between this compound and acetone. nih.gov This step sets a critical stereocenter early in the synthetic sequence. Similarly, this compound is employed in decarbonylative radical additions for the late-stage functionalization of complex morphinan (B1239233) opioids, demonstrating its utility in modifying natural product scaffolds. researchgate.net
This compound is also fundamental in the synthesis of chiral auxiliaries and building blocks. For instance, it reacts with amino acid derivatives to form enantiomerically pure imidazolidinones. researchgate.netresearchgate.net These heterocyclic compounds act as chiral templates, enabling the α-alkylation of amino acids with high diastereoselectivity, a process termed 'self-reproduction of a center of chirality'. researchgate.net Another significant application is the asymmetric Strecker synthesis of non-proteinogenic amino acids like (S)-tert-leucine. nih.govrug.nl In a crystallization-induced asymmetric transformation, this compound reacts with (R)-phenylglycine amide and a cyanide source to produce a diastereomerically pure α-amino nitrile, which is then converted to the target amino acid with excellent enantiomeric excess. nih.govrug.nl
Table 1: Examples of Asymmetric Syntheses Utilizing this compound
| Reaction Type | Chiral Auxiliary/Catalyst | Key Substrates | Product/Intermediate | Selectivity |
|---|---|---|---|---|
| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide | This compound, NaCN/AcOH | (R,S)-α-Amino nitrile | dr > 99/1 |
| Aldol Reaction | d-Proline | This compound, Acetone | β-Hydroxy ketone 8 (apratoxin intermediate) | High |
| Asymmetric Alkylation | Imidazolidinone derived from (S)-Alanine | This compound, (S)-Alanine methylamide | Enantiomerically pure α-branched α-amino acids | High |
| Michael Addition | (R,R)-1,2-diphenylethylenediamine (DPEN) / Thiourea | This compound, Unsaturated nitroalkenes | Michael adducts | up to 99% ee |
Design and Synthesis of Pharmaceutical Scaffolds Incorporating this compound Moieties
The this compound structural unit, often in the form of a pivaloyl or pivaloyloxymethyl (POM) group, is a recurring motif in pharmaceutical chemistry. wikipedia.orgatamanchemicals.com The bulky, lipophilic nature of this group can be leveraged to modify the physicochemical properties of a drug, such as its solubility and ability to cross cell membranes. wikipedia.org
A prominent application is in the creation of prodrugs, where a pivaloyloxymethyl group is attached to a parent drug molecule to improve its oral bioavailability. wikipedia.org Upon absorption into the body, cellular enzymes cleave the POM group, releasing the active pharmaceutical ingredient. Clinically used antibiotics that feature this strategy include pivampicillin, pivmecillinam, and cefditoren (B193786) pivoxil. wikipedia.orgresearchgate.net The pivaloyl group is also a component in the synthesis of other important drugs like dipivefrin, used to treat glaucoma. atamanchemicals.com
Beyond prodrugs, this compound is a direct building block for creating novel therapeutic scaffolds. It is used in the synthesis of α-hydroxy-α-phenylamides, which act as potent blockers of voltage-gated sodium channels. chemicalbook.com These channels have been identified in prostate cancer cells, and enantiomers derived from the reaction of (R)-3-chloromandelic acid with this compound have shown significant potential in reducing prostate cancer in preclinical models. chemicalbook.com Furthermore, it has been used in the reductive amination synthesis of antitubulin agents that bind to a novel site on tubulin, disrupting microtubule networks and inducing cell death. nih.gov
Table 2: Pharmaceutical Scaffolds and Prodrugs Incorporating the Pivaloyl Moiety
| Drug/Scaffold Name | Therapeutic Class | Role of Pivaloyl Group |
|---|---|---|
| Pivampicillin | Antibiotic (Penicillin) | Forms a pivaloyloxymethyl ester to enhance oral bioavailability. wikipedia.org |
| Pivmecillinam | Antibiotic (Penicillin) | Forms a pivaloyloxymethyl ester to enhance oral bioavailability. wikipedia.org |
| Cefditoren pivoxil | Antibiotic (Cephalosporin) | Forms a pivaloyloxymethyl ester to improve oral absorption. wikipedia.orgresearchgate.net |
| Dipivefrin | Anti-glaucoma Agent | A prodrug of epinephrine, esterified with pivalic acid to increase lipophilicity and corneal penetration. atamanchemicals.com |
| Adefovir (B194249) dipivoxil | Antiviral | A prodrug of adefovir with two pivaloyloxymethyl groups to facilitate oral delivery. wikipedia.org |
| α-Hydroxy-α-phenylamides | Anticancer (experimental) | A key component of the heterocyclic scaffold synthesized via cyclocondensation with this compound. chemicalbook.com |
| Todalam | Antitubulin Agent (experimental) | Used in the reductive amination step to synthesize the final molecule. nih.gov |
Role of this compound in Advanced Polymer Chemistry
Aldehydes are versatile monomers and building blocks in polymer science, and this compound's unique structure offers specific advantages. numberanalytics.com Its incorporation can influence polymer structure and properties by introducing bulky side groups that affect chain packing, solubility, and thermal characteristics. numberanalytics.comcmu.edu
One area of application is in copolymerization. This compound can be copolymerized with other monomers, such as acrolein, through anionic polymerization to create unsaturated polyacetals. chemicalbook.com Research has also been conducted on the synthesis of terpolymers derived from this compound, aiming to produce biodegradable polymeric materials. uclm.es The polymerization of higher aliphatic aldehydes like this compound can lead to polyacetal structures. cmu.edu Depending on the initiator used (e.g., cationic initiators), these reactions can yield atactic polymers, which are typically elastomeric and soluble. cmu.edu
The bulky tert-butyl group can be exploited to create polymers with specific microstructures, such as oily hyperbranched polymers. science.gov While detailed studies on homopolymers of this compound are less common than for less-hindered aldehydes, its use as a co-monomer or for polymer modification remains an area of interest for creating materials with tailored properties. numberanalytics.comtaylorfrancis.com
Table 3: Polymers Derived from this compound
| Polymer Type | Co-monomer(s) | Polymerization Method | Key Properties/Applications |
|---|---|---|---|
| Unsaturated Polyacetal | Acrolein | Anionic Copolymerization | Functional polymer with unsaturated side chains. chemicalbook.com |
| Terpolymer | Various | Not specified | Investigated for the synthesis of biodegradable materials. uclm.es |
| Polyacetal | None (Homopolymer) | Cationic Initiation | Can form atactic, elastomeric polymers. cmu.edu |
| Hyperbranched Polymer | Ethylene, propylene, etc. | Not specified | Results in oily polymers with non-regular microstructures. science.gov |
Integration of this compound in the Development of Novel Materials with Specific Properties
The reactivity of the aldehyde group, combined with the steric influence of the tert-butyl group, allows for the integration of this compound into a variety of advanced materials beyond traditional polymers. smolecule.comresearchgate.net
An important application is in the synthesis of heterogeneous catalysts. For example, this compound is used as a reductant in the aerobic epoxidation of olefins, catalyzed by novel magnetic catalysts. chemicalbook.comrsc.org In these systems, a composite of iron oxide nanoparticles embedded within a metal-organic framework (MOF) shows high catalytic efficiency, with this compound being co-oxidized to its corresponding carboxylic acid. chemicalbook.comrsc.org
This compound is also used to create functional biomaterials. diva-portal.org The aldehyde group can readily participate in covalent chemistries under mild, physiological conditions. One such reaction is the formation of a thiazolidine (B150603) ring by reacting with a molecule containing an N-terminal cysteine. This reaction is rapid and efficient with this compound, allowing for the chemoselective ligation of peptides to modify surfaces or form hydrogels. diva-portal.orgresearchgate.net These materials have potential applications in creating textiles with antimicrobial properties or for tissue engineering. researchgate.net Furthermore, its derivatives are used in the synthesis of materials for molecular biology research, such as modified deoxynucleoside triphosphates used in DNA sequencing technologies. nih.gov
Supramolecular Chemistry and Molecular Recognition Based on this compound Derivatives
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. rsc.orgnumberanalytics.com The distinct size and shape of the this compound moiety make it a useful component for designing building blocks for self-assembly and molecular recognition.
A striking example is the formation of very large, self-assembled supramolecular capsules. In a straightforward reaction, six molecules of this compound can condense with four molecules of pyrogallol (B1678534) to form a resorcinarene-like cavitand. researchgate.net These cavitands then self-assemble through hydrogen bonding to create massive, well-defined spherical capsules that enclose a distinct internal cavity, capable of encapsulating guest molecules. researchgate.net
In the field of organometallic chemistry, this compound can act as a ligand, binding to metal centers. Pentaammineosmium(II) complexes with η2-bound this compound have been synthesized and characterized. acs.org These complexes serve as models for molecular recognition and can undergo further reactions to form other complex organometallic species. acs.org Chiral auxiliaries derived from this compound and amino acids, such as 2-tert-butyl-5,5-dimethylimidazolidin-4-one, are not only used for asymmetric synthesis but also as chiral building blocks in dipeptide synthesis, demonstrating a form of molecular recognition in directing the formation of larger structures. researchgate.netcapes.gov.br
Table 4: Supramolecular Assemblies and Molecular Recognition Systems Based on this compound
| Derivative/System | Assembly Partners | Resulting Structure/System | Key Feature |
|---|---|---|---|
| Pyrogallol capes.gov.brarene cavitand | Pyrogallol | Self-assembled spherical capsules | Forms very large, hydrogen-bonded capsules with an internal cavity. researchgate.net |
| Osmium(II) complex | Pentaammineosmium(II) | [Os(NH₃)₅(η²-trimethylacetaldehyde)]²⁺ | η²-coordination of the aldehyde to the metal center for reactivity studies. acs.org |
| Imidazolidinone auxiliary | Amino acids | Chiral building block for dipeptides | Acts as a chiral template, guiding the synthesis of larger peptide structures. researchgate.netcapes.gov.br |
Environmental and Biological Research Aspects of Trimethylacetaldehyde
Atmospheric Chemistry of Trimethylacetaldehyde
The atmospheric fate of this compound, an aldehyde released from both biogenic and anthropogenic sources, is primarily governed by its chemical reactions in the troposphere. These reactions influence its atmospheric lifetime and its potential to contribute to the formation of secondary pollutants.
The principal removal pathway for this compound in the troposphere is its reaction with the hydroxyl (OH) radical. scielo.org.mxnih.gov This oxidation process is a critical determinant of the compound's persistence and concentration in the atmosphere. copernicus.org The reaction rate constant (k) for an aldehyde with the OH radical generally increases with the size of the alkyl group, although this compound presents a specific case due to its bulky tertiary-butyl group. scielo.org.mx
The rate constant for the reaction between this compound and the OH radical has been determined in various studies. One study reported a rate constant of 0.51 x 10⁻¹⁰ dm³ mol⁻¹ s⁻¹ at 298.2 K. rsc.org Another study, focusing on higher temperatures (979–1243 K), derived an Arrhenius expression for the rate constant: k = 7.20 x 10¹³ exp(–1670 K/T) cm³mol⁻¹s⁻¹. researchgate.net These kinetic data are essential for modeling the atmospheric behavior of the compound.
The tropospheric lifetime (τ) of an organic compound with respect to reaction with OH radicals can be estimated using the following equation:
τ = 1 / (k[OH])
Where 'k' is the reaction rate constant and [OH] is the average global tropospheric concentration of OH radicals, typically assumed to be around 1.0 x 10⁶ molecules cm⁻³. Based on the measured rate constants, the atmospheric lifetime of this compound is relatively short, suggesting it is primarily a local or regional pollutant rather than one subject to long-range transport. copernicus.orgutoronto.ca For many aldehydes, the dominant chemical loss process in the daytime is the reaction with OH radicals. researchgate.net
Table 1: Oxidation Kinetics of this compound with OH Radicals
Secondary Organic Aerosol (SOA) constitutes a significant fraction of atmospheric particulate matter and is formed from the oxidation of volatile organic compounds (VOCs). copernicus.orgcopernicus.org While direct SOA yield data from this compound oxidation is not extensively documented, its role can be inferred from the atmospheric chemistry of its precursors, such as neopentane. The oxidation of alkanes and other VOCs produces a variety of less volatile oxygenated products that can partition from the gas phase to the particle phase, contributing to SOA mass. nih.govcopernicus.orgrsc.org
The formation of SOA is a complex process influenced by factors such as the structure of the precursor, the concentration of oxidants (like OH, O₃, and NO₃), and ambient conditions such as NOx levels. copernicus.orgresearchgate.netfrontiersin.org The oxidation of alkanes under high-NOx conditions can lead to the formation of organic nitrates, which can have varying volatilities and contribute to SOA. researchgate.net The initial oxidation products of this compound, such as the pivaloylperoxy radical ((CH₃)₃CC(O)OO·), can react with NO₂ to form stable peroxyacyl nitrates. These low-volatility products are key intermediates in SOA formation. copernicus.org
Enzymatic Transformations of this compound
In biological systems, this compound can be metabolized by various enzymes, highlighting the interaction of this xenobiotic aldehyde with natural biochemical pathways.
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. globalscientificjournal.com These enzymes can also catalyze the oxidation of aldehydes. nih.gov Studies on Drosophila melanogaster alcohol dehydrogenase (AdhS) have shown that it can oxidize this compound. nih.gov
The efficiency of an enzyme for a particular substrate is often described by the specificity constant (kcat/Km). For the oxidation of various substrates by Drosophila AdhS, the specificity follows the order: propan-2-ol > ethanol (B145695) > acetaldehyde (B116499) > this compound. nih.gov This indicates that while ADH can act on this compound, it is a less preferred substrate compared to smaller, less sterically hindered alcohols and aldehydes. The kinetic mechanism for aldehyde oxidation by this enzyme is a compulsory ordered reaction, which involves the formation of a dead-end binary enzyme-aldehyde complex. nih.gov
Table 2: Substrate Specificity of Drosophila melanogaster Alcohol Dehydrogenase (AdhS)
Deformylation is a biochemical reaction that involves the removal of a formyl group. Cytochrome P450 (P450) enzymes, a versatile family of catalysts, are known to catalyze the oxidative deformylation of various xenobiotic aldehydes, including this compound. nih.govresearchgate.net This reaction results in the formation of an olefin and formic acid. nih.gov
The ability of P450 enzymes to deformylate aldehydes shows substrate specificity. Studies have demonstrated that aldehydes with branching at the α-carbon, such as isobutyraldehyde (B47883) and this compound, are converted to their corresponding olefinic products, whereas straight-chain aldehydes like propionaldehyde (B47417) are not. nih.gov Several rabbit liver microsomal P450 isozymes have been shown to catalyze this reaction with this compound, with the highest catalytic rate observed for the antibiotic-inducible P450 form 3A6, followed by the phenobarbital-inducible form 2B4 and the ethanol-inducible form 2E1. nih.gov The mechanism is believed to proceed through a peroxyhemiacetal intermediate formed between the aldehyde and molecular oxygen. nih.govnih.gov This enzymatic process is significant as it represents a metabolic pathway for sterically hindered aldehydes and serves as a model for other critical P450-catalyzed reactions, such as those in steroid biosynthesis. nih.govmdpi.com
Advanced Monitoring and Analytical Techniques for this compound in Environmental Samples
Accurate detection and quantification of this compound in environmental matrices like air are crucial for assessing its atmospheric concentration and impact. Various analytical techniques are employed for the analysis of carbonyl compounds, which are applicable to this compound. mdpi.com
A common and standardized approach for analyzing aldehydes in air involves drawing air through a sorbent cartridge coated with a derivatizing agent, most frequently 2,4-dinitrophenylhydrazine (B122626) (DNPH). formacare.eu The aldehydes react with DNPH to form stable hydrazone derivatives. These derivatives are then desorbed from the cartridge, typically with acetonitrile (B52724), and analyzed using High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector. mdpi.comformacare.eu This method allows for the sensitive determination of a wide range of aldehydes. formacare.eu
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile organic compounds, including aldehydes. thescipub.comscirp.org For GC analysis, aldehydes may also be derivatized to improve their chromatographic properties and detection sensitivity. cdc.gov For instance, they can be reacted with 2-(hydroxymethyl)piperidine to form stable oxazolidine (B1195125) derivatives, which are then analyzed by GC with a nitrogen-selective detector or a mass spectrometer for confirmation. cdc.govosha.gov The combination of chromatographic separation with mass spectrometric detection provides high selectivity and allows for unambiguous identification based on both retention time and mass spectrum. scirp.orgnih.gov
Table 3: Common Analytical Techniques for Aldehyde Detection in Environmental Air Samples
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Trimethylacetaldehyde Reactions
The sterically hindered nature of the tert-butyl group in this compound presents both challenges and opportunities for the development of novel catalytic systems. Future research is geared towards creating catalysts that can overcome this steric hindrance to achieve high efficiency and selectivity in various chemical transformations.
Photo-induced reactions represent a growing field in organic synthesis, offering mild and environmentally friendly alternatives to traditional methods. For aliphatic aldehydes like this compound, photocatalysis can enable a range of transformations.
Recent research has demonstrated the potential of visible-light-mediated reactions for various organic syntheses, moving away from harsh conditions and toxic transition-metal catalysts. These methods often involve the generation of reactive radical intermediates through single-electron transfer (SET) processes. For instance, visible-light photoredox catalysis has been successfully applied to the decarbonylative alkylation of N-heteroarenes with aldehydes, proceeding at ambient temperature with air as the oxidant. While specific studies on this compound are emerging, the general reactivity of aliphatic aldehydes in such systems suggests that this compound could be a viable substrate for similar photo-induced C-C bond-forming reactions.
Future work in this area will likely focus on expanding the scope of photocatalytic reactions involving this compound. This includes the development of new organic photocatalysts and catalyst-free systems that can activate this compound under visible light. The exploration of photo-induced aldol-type reactions and cycloadditions involving this compound could lead to the synthesis of complex molecules under exceptionally mild conditions. The table below summarizes potential research directions in this area.
| Research Direction | Potential Reaction Type | Catalytic System | Expected Outcome |
|---|---|---|---|
| C-C Bond Formation | Decarbonylative Alkylation | Organic Dyes (e.g., Eosin Y, Rose Bengal) | Synthesis of sterically hindered alkylated heterocycles. |
| C-O Bond Formation | Photo-oxidation to Carboxylic Acid | Heterogeneous photocatalysts (e.g., TiO2) | Green synthesis of pivalic acid. |
| C-N Bond Formation | Reductive Amination | Photoredox catalysts with a hydrogen atom transfer (HAT) agent | Mild synthesis of neopentylamine (B1198066) derivatives. |
| Asymmetric Synthesis | Enantioselective α-alkylation | Chiral photocatalysts | Access to chiral building blocks with a quaternary center. |
Integration of Artificial Intelligence and Machine Learning in Predicting this compound Reactivity
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. For a compound like this compound, whose steric bulk can lead to non-intuitive reactivity, AI and ML models can be particularly valuable.
Current research in this field focuses on developing algorithms that can learn from vast datasets of chemical reactions to predict the major product, yield, and even stereoselectivity of a given transformation. organic-chemistry.orgjournalspub.comderpharmachemica.com These models often use a combination of reaction templates and neural networks to recognize complex patterns in reactivity. organic-chemistry.orgjournalspub.comderpharmachemica.com While these tools are generally applicable, they can be fine-tuned to address specific challenges, such as predicting the outcomes of reactions involving sterically demanding substrates like this compound.
Future directions will involve the development of specialized ML models trained on datasets that include a significant number of reactions with bulky aldehydes. These models could predict:
Site Selectivity: In reactions with multiple potential reaction sites, predicting where this compound will react.
Stereoselectivity: For asymmetric reactions, predicting the enantiomeric or diastereomeric excess. liberty.edu
Optimal Reaction Conditions: Suggesting the best catalyst, solvent, and temperature to achieve a desired outcome. rsc.org
The table below outlines how AI and ML can be applied to predict the reactivity of this compound.
| Application Area | AI/ML Technique | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|---|
| Retrosynthesis Planning | Neural Networks, Monte Carlo Tree Search | Target molecule containing the pivaloyl group | Plausible synthetic routes starting from this compound | Accelerated discovery of synthetic pathways to complex molecules. |
| Reaction Outcome Prediction | Graph Neural Networks (GNNs) | Reactants (including this compound), reagents, and conditions | Major product and potential byproducts | Reduced trial-and-error in the laboratory. |
| Stereoselectivity Prediction | Composite Machine Learning Models | Substrate, chiral catalyst, and reaction parameters | Enantiomeric excess (ee) or diastereomeric ratio (dr) | In silico screening of catalysts for asymmetric synthesis. liberty.edu |
| Optimization of Reaction Conditions | Bayesian Optimization | Experimental data on reaction yield vs. conditions | Optimal temperature, concentration, and catalyst loading | More efficient and higher-yielding chemical processes. |
High-Throughput Experimentation in this compound Synthetic Methodologies
High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of a large number of reaction conditions in parallel. seqens.com This methodology is particularly well-suited for optimizing reactions involving this compound, where factors like catalyst choice, solvent, temperature, and stoichiometry can significantly impact yield and selectivity.
HTE platforms often utilize robotic liquid and solid handlers to dispense reagents into well plates, enabling hundreds or even thousands of experiments to be run simultaneously. osti.govudel.edu The outcomes of these reactions are then rapidly analyzed using techniques like mass spectrometry or chromatography. This approach has been successfully applied to the optimization of various reaction types, including aldol (B89426) condensations, which are a cornerstone of this compound chemistry. nih.gov
Future research will focus on integrating HTE with automated flow chemistry platforms. researchgate.netvapourtec.comsyrris.commit.edu This combination allows for not only the rapid screening of reaction conditions but also the seamless transition to continuous production once optimal conditions are identified. For this compound, this could involve:
Catalyst Screening: Rapidly testing a wide array of catalysts for a specific transformation, such as hydrogenation or oxidation.
Solvent and Additive Optimization: Identifying the ideal solvent system and any necessary additives to improve reaction performance.
Kinetic Profiling: Quickly generating data to understand the kinetics of a reaction involving this compound.
The following table details potential applications of HTE in the synthesis of this compound derivatives.
| Synthetic Methodology | HTE Application | Key Parameters Screened | Expected Advancement |
|---|---|---|---|
| Aldol Condensation | Optimization of reaction conditions | Base/acid catalyst, solvent, temperature, reactant ratio | Increased yield and selectivity of α,β-unsaturated aldehydes. |
| Reductive Amination | Screening of reducing agents and catalysts | Reducing agent, catalyst, solvent, pH | Discovery of mild and efficient conditions for amine synthesis. |
| Heterocycle Synthesis | Discovery of novel reaction pathways | Condensing agents, catalysts, reaction time | Rapid identification of conditions for the synthesis of new heterocyclic scaffolds. |
| Oxidation to Pivalic Acid | Optimization of oxidant and catalyst | Oxidant, catalyst, temperature, pressure | Development of more sustainable and cost-effective oxidation processes. |
Exploration of Novel Biological Applications of this compound Derivatives
This compound serves as a valuable starting material for the synthesis of a wide range of organic molecules, including various heterocyclic compounds that are known to possess biological activity. mdpi.com Future research is focused on synthesizing novel derivatives of this compound and screening them for a variety of pharmacological applications.
The sterically demanding tert-butyl group can be strategically incorporated into bioactive scaffolds to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Heterocyclic rings like pyrazoles, oxadiazoles (B1248032), and pyridazines are prevalent in many pharmaceuticals, and their synthesis often involves aldehyde precursors.
Pyrazoles: These five-membered heterocycles are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. journalspub.comderpharmachemica.comnih.govresearchgate.netnih.gov The synthesis of pyrazoles can be achieved through the condensation of 1,3-dicarbonyl compounds with hydrazines, where the dicarbonyl precursor can be derived from an aldol reaction involving this compound.
Oxadiazoles: 1,3,4-Oxadiazole and 1,2,4-oxadiazole (B8745197) derivatives have garnered significant attention as potential anticancer agents, with some exhibiting potent activity against various cancer cell lines. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Synthetic routes to these heterocycles can involve the cyclization of acylhydrazones, which can be prepared from this compound.
Pyridazines: This class of six-membered heterocycles is found in several marketed drugs and is associated with a range of biological activities, including antibacterial and antifungal effects. liberty.edunih.govnih.gov The synthesis of pyridazines can be accomplished through various cycloaddition and condensation strategies where this compound or its derivatives could serve as key building blocks. organic-chemistry.org
The table below summarizes potential biological applications of heterocyclic derivatives that could be synthesized from this compound.
| Heterocyclic Derivative | Potential Synthetic Precursor from this compound | Reported Biological Activities of Analogous Structures | Future Research Focus |
|---|---|---|---|
| Substituted Pyrazoles | α,β-Unsaturated ketone (via aldol condensation) | Antimicrobial, Antitumor, Anti-inflammatory nih.gov | Synthesis of novel pyrazoles with the tert-butyl group and evaluation of their antimicrobial and cytotoxic effects. |
| Substituted 1,3,4-Oxadiazoles | Acylhydrazone | Anticancer, Antimicrobial, Antiviral mdpi.com | Exploration of pivaloyl-substituted oxadiazoles as inhibitors of enzymes like histone deacetylases or kinases. mdpi.com |
| Substituted Pyridazines | 1,4-Dicarbonyl compound | Antihypertensive, Antibacterial, Antifungal nih.gov | Design and synthesis of novel pyridazine (B1198779) derivatives and screening for cardiovascular and antimicrobial activities. |
Advanced Computational Modeling for Complex Systems Involving this compound
Advanced computational modeling, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding the properties of complex chemical systems involving this compound. redalyc.orgresearchgate.net
Computational studies can provide insights into aspects of reactions that are difficult to observe experimentally, such as the structure of fleeting transition states and reactive intermediates. anu.edu.aursc.org For example, a combined experimental and computational study investigated the gas-phase protonation of this compound, revealing an unexpected isomerization mechanism. Such studies are crucial for a fundamental understanding of the compound's reactivity.
Future research in this area will likely involve multiscale modeling approaches, which combine different levels of theory to simulate complex catalytic systems from the quantum mechanical level to the macroscopic reactor scale. udel.edukit.edursc.orgresearchgate.netucl.ac.uk For this compound, this could entail:
Mechanism Elucidation: Using DFT to map out the potential energy surfaces of complex reactions, identifying the lowest energy pathways and key intermediates. mdpi.comresearchgate.net
Catalyst Design: Computationally screening potential catalysts for their ability to promote specific transformations of this compound, predicting their activity and selectivity.
Spectroscopic Analysis: Simulating spectroscopic data (e.g., NMR, IR) to aid in the characterization of novel this compound derivatives and reaction intermediates.
The table below highlights key areas where advanced computational modeling can be applied to this compound chemistry.
| Computational Method | System of Study | Information Gained | Impact on Research |
|---|---|---|---|
| Density Functional Theory (DFT) | Transition states of aldol and Wittig reactions | Activation energies, geometries of transition states | Rationalization of stereochemical outcomes and reaction rates. |
| Ab Initio Molecular Dynamics (AIMD) | Solvation effects on this compound reactivity | Dynamic interactions with solvent molecules | Improved understanding of the role of the solvent in reaction mechanisms. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions involving this compound derivatives | Binding modes, active site interactions, enzymatic reaction pathways | Design of novel enzyme inhibitors or biocatalysts. |
| Multiscale Modeling | Heterogeneous catalysis for this compound conversion | Coupling of surface reaction kinetics with reactor-scale fluid dynamics | Optimization of industrial-scale catalytic processes. kit.eduucl.ac.uk |
Q & A
Q. What criteria define a robust literature review for mechanistic studies on this compound?
- Framework : Prioritize primary sources from high-impact journals (e.g., J. Org. Chem., Org. Lett.). Critically evaluate experimental designs in cited works, noting limitations like small sample sizes or unvalidated assumptions. Use citation management tools (e.g., EndNote) to track sources and avoid bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
